2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Description
This compound, referred to as AS111 in research contexts, is a 1,2,4-triazole-based acetamide derivative with a benzyl group at position 5 of the triazole ring and a 3-methylphenyl substituent on the acetamide moiety. Its molecular formula is C₁₉H₂₀N₆OS, and it is characterized by the following structural features:
- A 1,2,4-triazole core substituted with an amino group (position 4) and a benzyl group (position 5).
- A sulfanyl (-S-) linker connecting the triazole ring to the acetamide group.
- A 3-methylphenyl (m-tolyl) group attached to the acetamide nitrogen.
AS111 has been synthesized via nucleophilic substitution reactions, typically involving alkylation of a triazole-thiol intermediate with substituted α-chloroacetamides under alkaline conditions . It exhibits notable anti-inflammatory activity, outperforming diclofenac sodium by 1.28-fold in formalin-induced edema models in rats . Computational studies suggest its mechanism involves hydrophobic interactions with cyclooxygenase-2 (COX-2) and stabilization within the enzyme's active site .
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13-6-5-9-15(10-13)20-17(24)12-25-18-22-21-16(23(18)19)11-14-7-3-2-4-8-14/h2-10H,11-12,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONUTDUBPUBVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been reported to possess a wide range of biological activities, including anti-fungal, anticancer, and anti-inflammatory effects. These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it may interact with its targets to induce changes in cellular processes, potentially leading to the observed biological effects.
Biological Activity
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a synthetic organic molecule belonging to the triazole family. Its unique structure, characterized by a triazole ring, a benzyl group, and an acetamide moiety, suggests significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 263.32 g/mol. The presence of the triazole ring and sulfanyl group enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₅OS |
| Molecular Weight | 263.32 g/mol |
| CAS Number | 13373-10-9 |
| Chemical Class | Triazole derivative |
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. This compound has been studied for its ability to inhibit various bacterial strains and fungi. Its mechanism may involve disrupting the synthesis of essential proteins in microorganisms, thereby inhibiting their growth.
Anticancer Potential
The compound has also garnered attention for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by interfering with cell signaling pathways. This action is believed to be mediated through the inhibition of specific enzymes crucial for cancer cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety may interact with enzymes involved in cellular metabolism.
- Induction of Apoptosis : By modulating signaling pathways, it promotes programmed cell death in cancer cells.
- Antimicrobial Action : It may inhibit protein synthesis in bacteria and fungi, leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) showed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of AS111 can be contextualized against structurally analogous 1,2,4-triazole-acetamide derivatives. Below is a detailed analysis:
Structural Analogues and Activity Trends
Key Observations
Substituent Effects on Anti-Inflammatory Activity :
- The benzyl group at position 5 of the triazole in AS111 enhances hydrophobic interactions with COX-2, contributing to its superior anti-inflammatory activity compared to pyridyl (e.g., 3,4-dichlorophenyl analog) or furyl substituents .
- Electron-withdrawing groups (e.g., chlorine in 3,4-dichlorophenyl derivatives) reduce potency compared to electron-donating groups (e.g., methyl in AS111) due to altered binding affinity .
Role of the Acetamide Moiety :
- The 3-methylphenyl group in AS111 optimizes steric compatibility with COX-2’s hydrophobic pocket. In contrast, bulkier substituents (e.g., 4-isopropylphenyl in OLC-12) may hinder binding .
- Derivatives with heteroaromatic acetamide groups (e.g., pyridinyl or furanyl) exhibit divergent activities, such as anti-exudative effects, likely due to variations in solubility and metabolic stability .
Biological Target Specificity :
- While AS111 targets COX-2, compounds like VUAA-1 and OLC-12 are designed as Orco channel agonists , highlighting the scaffold’s versatility .
- Anti-exudative activity in furan-substituted analogs correlates with reduced steric hindrance, enabling better penetration into inflamed tissues .
Pharmacokinetic and Drug-Likeness Parameters
- AS111 demonstrates favorable drug-like properties, with predicted LogP ~3.2 (indicating moderate lipophilicity) and compliance with Lipinski’s rules .
- Analogues with polar substituents (e.g., pyridinyl or methoxy groups) show improved aqueous solubility but reduced blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
